molecular formula C9H17NO B13318788 (1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol

(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol

Cat. No.: B13318788
M. Wt: 155.24 g/mol
InChI Key: MCUXKVWSZCABHI-UHFFFAOYSA-N
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Description

(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol is a chemical compound with a unique structure that includes a cyclopentane ring fused with a pyrrole ring, and a methanol group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor using hydrogenation catalysts. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with various biological effects.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1-methyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-3a-yl)methanol

InChI

InChI=1S/C9H17NO/c1-10-6-5-9(7-11)4-2-3-8(9)10/h8,11H,2-7H2,1H3

InChI Key

MCUXKVWSZCABHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1CCC2)CO

Origin of Product

United States

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